2-Methylerythritol

MEP Pathway IspF Allosteric Regulation

2-Methylerythritol (also known as 2-C-methylerythritol) is a branched-chain tetritol (C5H12O4, MW 136.15). Structurally, it is defined as erythritol substituted by a methyl group at the C2 position.

Molecular Formula C5H12O4
Molecular Weight 136.15 g/mol
CAS No. 93921-83-6
Cat. No. B1207437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylerythritol
CAS93921-83-6
Synonyms2-C-methylerythritol
2-methylerythritol
3-C-methylerythritol
3-methylerythritol
Molecular FormulaC5H12O4
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(CO)(C(CO)O)O
InChIInChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m0/s1
InChIKeyHGVJFBSSLICXEM-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylerythritol CAS 93921-83-6: Technical Baseline for the MEP Pathway Tetritol


2-Methylerythritol (also known as 2-C-methylerythritol) is a branched-chain tetritol (C5H12O4, MW 136.15) . Structurally, it is defined as erythritol substituted by a methyl group at the C2 position [1]. This compound serves as the foundational carbon scaffold of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, the essential, non-mevalonate route to isoprenoid precursors (IPP and DMAPP) in most eubacteria, apicomplexan parasites, and plant plastids [2]. Unlike its phosphorylated counterpart (MEP), 2-methylerythritol is the non-phosphorylated core structure, available as a >99% pure, colorless oil soluble in MeOH and H2O, and is primarily procured as a key reference standard and synthetic building block for mechanistic enzymology and antimicrobial discovery programs [3].

Why 2-Methylerythritol Cannot Be Interchanged with In-Class Analogs Like Erythritol


Generic substitution with the unsubstituted parent, erythritol, or other simple tetritols, is chemically and biologically invalid. The C2-methyl branch of 2-methylerythritol is the sole feature that distinguishes the MEP pathway from other cellular processes [1]. This methyl group is a critical structural determinant; research has shown that the methylerythritol scaffold itself, which is unique to this pathway, drives the activation and stabilization of key MEP enzymes like IspF [2]. Analogs lacking this methyl group, such as D-erythritol-4-phosphate, fail to act as proper substrates or allosteric regulators for the downstream IspDF and IspE enzymes [3]. Therefore, procurement of the exact 2-methylerythritol scaffold is mandatory for any experiment aiming to recapitulate, probe, or inhibit the MEP pathway with fidelity to the native biological system.

Quantitative Differentiation of 2-Methylerythritol from Erythritol and Other Analogs


C2-Methyl Branch: The Unique Allosteric Activator of IspF Enzyme Activity

The methylerythritol scaffold, but not unsubstituted erythritol, acts as a specific allosteric activator of the E. coli IspF enzyme, establishing a feed-forward regulatory mechanism. While IspF is not inhibited by downstream isoprenoid diphosphates, its activity is enhanced and sustained specifically by 2C-methyl-d-erythritol 4-phosphate (MEP), a phenomenon not observed with the demethylated analog [1]. The study directly states that 'the methylerythritol scaffold itself, which is unique to this pathway, drives the activation and stabilization of active IspF' [1].

MEP Pathway IspF Allosteric Regulation Enzymology

C2-Methyl Branch as a Critical Substrate Recognition Determinant for IspDF and IspE Enzymes

A systematic study of D-MEP analogues revealed that the C2-methyl group is crucial for substrate recognition by the IspDF fusion protein and IspE kinase from Agrobacterium tumefaciens. The analogue D-3-methylthrietol-4-phosphate (MTP), which lacks the methyl group at the C2 position, was the only one among five tested analogues that could not function as an alternative substrate for the three consecutive enzymes (IspD, IspF, IspE) [1]. All other analogues (e.g., EP, EEP, NMEP, MESP) were substrates [1].

MEP Pathway IspD IspE Substrate Specificity Enzymology

2-Methylerythritol Core Serves as a Platform for Potent IspG Inhibition via Fluorine Substitution

The 2-methylerythritol scaffold is foundational for designing potent mechanism-based inhibitors of the IspG enzyme, a key MEP pathway target. By substituting the methyl group (CH3) of the natural substrate 2-methylerythritol cyclodiphosphate with a fluoromethyl group (CH2F), researchers created a 'potent inhibitor' of IspG [1]. This work demonstrates that the core methylerythritol structure is the essential framework for developing high-affinity antimicrobial leads.

MEP Pathway IspG Antimicrobial Inhibitor Design Medicinal Chemistry

MEP Pathway Exclusivity: A Key Differentiator from Mammalian (Mevalonate) Pathway Analogs

The MEP pathway, for which 2-methylerythritol is the namesake intermediate, is absent in humans and other mammals, who rely on the mevalonate (MVA) pathway for isoprenoid biosynthesis [1]. This fundamental divergence creates a unique, high-selectivity therapeutic window. Inhibitors of MEP pathway enzymes are predicted to have reduced chances of off-target interactions leading to side effects [2]. In contrast, targeting the MVA pathway (e.g., with statins) risks interfering with human cholesterol synthesis [3].

MEP Pathway Mevalonate Pathway Selectivity Antimicrobial Drug Discovery

Validated Application Scenarios for 2-Methylerythritol (CAS 93921-83-6)


Probing Native MEP Pathway Allosteric Regulation

Use 2-methylerythritol or its 4-phosphate derivative to study the feed-forward activation of IspF. The methylerythritol scaffold is the unique allosteric activator that enhances and sustains IspF activity, a regulatory mechanism not present with erythritol. This enables accurate in vitro reconstitution of MEP pathway regulation [1].

Validating MEP Enzyme Substrate Specificity Assays

Employ 2-methylerythritol 4-phosphate as the native, positive-control substrate in enzymatic assays for IspD, IspF, and IspE. Demethylated analogs like MTP will fail to turn over, confirming the absolute requirement for the C2-methyl branch. This compound is critical for establishing baseline activity and for screening for inhibitors that compete with the natural substrate [2].

Synthesizing High-Affinity IspG Mechanism-Based Inhibitors

Utilize 2-methylerythritol as the core starting material for the multi-step synthesis of 2-methylerythritol cyclodiphosphate (MEcPP) analogues. Strategic substitution of the methyl group, such as with a fluoromethyl moiety, yields potent inhibitors of the IspG enzyme. This application is central to structure-based drug design programs targeting the MEP pathway [3].

Serving as a Reference Standard in MEP-Targeted Antimicrobial Screens

Include 2-methylerythritol as an essential reference standard in high-throughput screening campaigns targeting MEP pathway enzymes like IspD and IspE. Because the MEP pathway is absent in humans, inhibitors are predicted to have high selectivity and low off-target toxicity. This compound provides a baseline for determining inhibitor selectivity and mechanism of action [4].

Technical Documentation Hub

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